molecular formula C15H7ClF3N3O3 B3040828 2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole CAS No. 243644-36-2

2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No. B3040828
CAS RN: 243644-36-2
M. Wt: 369.68 g/mol
InChI Key: ZGBMWTIQGVOMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole, also known as CNP-TFM, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the family of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. CNP-TFM has been found to have various applications in the field of medicinal chemistry, including as a fluorescent probe for imaging biological systems, as an antimicrobial agent, and as a potential anticancer drug.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is not fully understood, but it is believed to involve the interaction of the compound with cellular components such as proteins and nucleic acids. It has been shown to bind to DNA and RNA, and to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of bacteria and fungi. It has also been found to have anti-inflammatory properties, and to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is its high quantum yield, which allows for sensitive detection of biological molecules. It is also highly photostable, which means it can be used for long-term imaging experiments. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to use in aqueous environments.

Future Directions

There are several potential future directions for research involving 2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. One area of interest is the development of new fluorescent probes based on the oxadiazole scaffold, with improved properties such as water solubility and cell permeability. Another area of interest is the use of this compound as a potential anticancer drug, either alone or in combination with other therapies. Finally, there is potential for the use of this compound in the development of new antimicrobial agents, given its ability to inhibit the growth of bacteria and fungi.

Scientific Research Applications

2-(2-Chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has been extensively used as a fluorescent probe for imaging biological systems. Its unique properties, such as high quantum yield, photostability, and low cytotoxicity, make it an ideal candidate for this application. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.

properties

IUPAC Name

2-(2-chloro-5-nitrophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF3N3O3/c16-12-6-5-10(22(23)24)7-11(12)14-21-20-13(25-14)8-1-3-9(4-2-8)15(17,18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBMWTIQGVOMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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